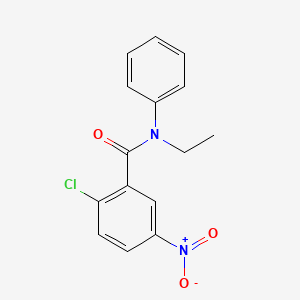

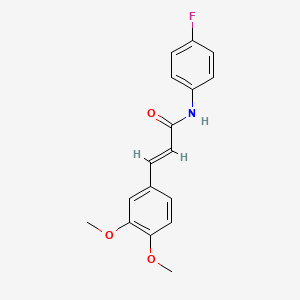

2-chloro-N-ethyl-5-nitro-N-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide and its derivatives involves several chemical techniques, including the condensation and nitration reactions. For example, the synthesis and characterization of related compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have been confirmed through physicochemical and spectral means, including IR, 1H NMR, and 13C NMR, showcasing a methodology that could be applied or adapted for the target compound (Thakral, Narang, Kumar, & Singh, 2020).

Molecular Structure Analysis

The molecular structure of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide can be analyzed through spectroscopic methods and X-ray crystallography, similar to the analysis conducted on 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, which was characterized by H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods (He, Yang, Hou, Teng, & Wang, 2014).

Chemical Reactions and Properties

2-Chloro-N-ethyl-5-nitro-N-phenylbenzamide participates in various chemical reactions, including nucleophilic substitution and reduction. For instance, reactions involving the nitro group in similar compounds have shown high selectivity, leading to the formation of novel structures and demonstrating the compound's reactivity and potential for structural modifications (Shkinyova, Dalinger, Molotov, & Shevelev, 2000).

Physical Properties Analysis

The physical properties of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide, including melting point, solubility, and crystal structure, can be inferred from related compounds. For example, the crystal and molecular structure analysis of similar compounds provides insight into the packing, hydrogen bonding, and overall stability, which are crucial for understanding the physical behavior of the compound under various conditions (Thimmegowda, Sarala, Kumar, Chandrappa, Prasad, Sridhar, Prasad, & Rangappa, 2008).

Applications De Recherche Scientifique

Anticancer and Chemopreventive Potential

Studies indicate that derivatives of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide, such as GW9662, exhibit significant promise as cancer chemopreventive agents. GW9662, a potent PPAR-γ antagonist, has been evaluated for its mutagenicity and pharmacokinetic profiles in animal models. Its mutagenicity, dependent on nitroreduction, and the formation of metabolites like ACPB (5-amino-2-chloro-N-phenylbenzamide) upon oral dosing suggest its systemic bioavailability mainly in the form of reduced metabolites. This points to its potential utility in chemoprevention, particularly as an Estrogen Receptor-α (ER-α) inducer in ER-α negative breast tissues, albeit necessitating further toxicological and bioavailability studies (Kapetanovic et al., 2012).

Synthesis and Characterization

The synthesis and characterization of various derivatives of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide have been extensively studied. For instance, derivatives synthesized for antidiabetic applications showed significant in vitro activity against α-glucosidase enzymes, highlighting the compound's versatility in generating pharmacologically active derivatives. Molecular docking and dynamic simulation studies further validate the inhibitory potential of these derivatives, with in silico ADMET results indicating favorable solubility and absorption profiles, aligning with Lipinski's rule of 5 and Veber's rule (Thakral et al., 2020).

Molecular Engineering

Research on the synthesis of chlorantraniliprole, using 3-methyl-2-nitrobenzoic acid as the starting material, highlights the compound's role in generating key intermediates for further chemical reactions. This process involves esterification, reduction, chlorination, and aminolysis, culminating in the production of 2-amino-5-chloro-N,3-dimethylbenzamide, an essential intermediate in creating target products (Chen Yi-fen et al., 2010).

Crystal Engineering

The study of molecular tapes mediated via strong hydrogen bonds and weak halogen bonds, involving complexes of 4-nitrobenzoic acid·4-iodopyridine and 3,5-dinitrobenzoic acid·4-iodopyridine, showcases the significance of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide derivatives in crystal engineering. These complexes demonstrate the structural insulation in hydrogen bonding and halogen bonding domains, offering insights into crystal design leveraging carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons (Saha et al., 2005).

Propriétés

IUPAC Name |

2-chloro-N-ethyl-5-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-2-17(11-6-4-3-5-7-11)15(19)13-10-12(18(20)21)8-9-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWIYYWUBQXWNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B5556433.png)

![(4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5556465.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)

![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)

![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)

![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)